molecular formula C9H16N2O5 B558558 Boc-D-asp-NH2 CAS No. 200282-47-9

Boc-D-asp-NH2

Katalognummer: B558558
CAS-Nummer: 200282-47-9
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: VKCARTLEXJLJBZ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-D-Asp-NH₂, or tert-butoxycarbonyl-D-aspartic acid β-amide, is a chiral, Boc-protected derivative of D-aspartic acid. It serves as a critical intermediate in peptide synthesis, particularly for introducing aspartic acid residues with controlled stereochemistry and amidation. The compound is synthesized via a two-step process:

Boc-D-Asp(OBn)-NH₂ Formation: Boc-D-Asp(OBn)-OH reacts with ethyl chloroformate and NH₄OH in tetrahydrofuran (THF) at low temperatures (-20°C to 0°C), yielding Boc-D-Asp(OBn)-NH₂ with 93% efficiency .

Deprotection via Hydrogenolysis: Catalytic hydrogenation using Pd/C removes the benzyl (OBn) group, yielding Boc-D-Asp-NH₂ in 86% yield. Key physicochemical properties include an optical rotation of [α]D +29.4° (10 mg/mL, DMF) and distinct NMR signals (e.g., δ 12.29 ppm for the carboxylic acid proton) .

Its structural integrity is confirmed by mass spectrometry (LRMS: [2M-H]⁻ at m/z 463.1) and alignment with literature data for the S-enantiomer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-aspartic acid α-amide typically involves the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are generally mild, and the reaction is performed at room temperature. The resulting Boc-D-aspartic acid is then converted to its α-amide form by reacting with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of Boc-D-aspartic acid α-amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-aspartic acid α-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boc-D-asp-NH2 plays a pivotal role in the synthesis of bioactive peptides. Its incorporation into peptide sequences has been studied for enhancing receptor binding and agonistic activity in neuropeptides.

Case Study: Neuropeptide Development

Research demonstrated that substituting L-aspartate with this compound in neuropeptides can significantly alter their biological activity. For instance, modifications in the N-terminal region using this compound improved receptor binding affinity and agonist potency compared to unmodified peptides . This modification is particularly relevant in developing treatments for neurological disorders where receptor modulation is critical.

Peptide Modification IC50 (nM) EC50 (pM)
Senktide17563
Senktide with this compound6831

Neurobiology

This compound has been explored for its effects on neurotransmitter systems, particularly its role as an N-methyl-D-aspartate receptor (NMDAR) modulator. Studies indicate that D-aspartate metabolism, facilitated by this compound, enhances synaptic plasticity and cognitive functions.

Case Study: Cognitive Enhancement

In animal models, administration of D-aspartate derivatives led to improved spatial learning and memory performance in tasks such as the Morris water maze test. These findings suggest that this compound could be utilized in developing cognitive enhancers or treatments for conditions like Alzheimer's disease .

Drug Development

The compound's structural properties make it an attractive candidate for drug formulation. Its ability to form stable complexes with various drugs enhances therapeutic efficacy while minimizing side effects.

Case Study: Drug Formulation

Research has shown that incorporating this compound into drug delivery systems can improve the solubility and bioavailability of poorly soluble drugs. This application is particularly beneficial in formulating oral medications where absorption rates are critical .

Materials Science

Beyond biological applications, this compound has potential uses in materials science, particularly in creating biomaterials for tissue engineering.

Case Study: Biomaterial Development

The incorporation of this compound into polymer matrices has been investigated for developing scaffolds that promote cell adhesion and growth. These scaffolds can be tailored for specific tissue types, enhancing regenerative medicine applications .

Wirkmechanismus

The mechanism of action of Boc-D-aspartic acid α-amide primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group during peptide chain elongation. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Boc-D-Asp-NH₂ shares functional similarities with other Boc-protected amino acid amides but exhibits distinct structural, physicochemical, and application-specific differences. Below is a comparative analysis:

Structural and Functional Comparisons

Boc-D-Ala-NH₂

  • Molecular Formula : C₈H₁₆N₂O₃ vs. C₉H₁₅N₂O₅ for Boc-D-Asp-NH₂.
  • Applications :
    • Boc-D-Ala-NH₂ is used for introducing alanine residues in peptides .
    • Boc-D-Asp-NH₂ is critical for synthesizing aspartic acid-containing peptides, such as opioid agonists like dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) .

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂)

  • Role of Asp-NH₂ : The Asp-NH₂ moiety in dermenkephalin contributes to its δ-opioid receptor selectivity, emphasizing the importance of stereochemistry (D-configuration) and amidation in bioactivity .
  • Synthetic Relevance : Boc-D-Asp-NH₂ serves as a precursor for incorporating the Asp-NH₂ unit into complex peptides, enabling precise control over receptor-binding domains .

Physicochemical Properties

Compound Molecular Weight (g/mol) Optical Rotation ([α]D) Solubility Key Functional Groups
Boc-D-Asp-NH₂ 231.23 +29.4° (DMF) Polar aprotic solvents (DMF, THF) β-Carboxylic acid, Boc, amide
Boc-D-Ala-NH₂ 188.20 Not reported THF, DCM, DMF Boc, amide, methyl
Dermenkephalin ~940.00 Not reported Aqueous buffers Multiple amides, aromatic residues

Key Observations :

  • Boc-D-Asp-NH₂’s carboxylic acid group increases polarity, limiting solubility in non-polar solvents compared to Boc-D-Ala-NH₂.
  • The optical activity of Boc-D-Asp-NH₂ ([α]D +29.4°) reflects its chiral integrity, crucial for bioactive peptide synthesis .

Research Findings

  • Synthetic Yield: Boc-D-Asp-NH₂ achieves 86% yield after hydrogenolysis, outperforming many Boc-protected analogs in step efficiency .
  • Bioactivity: Dermenkephalin derivatives synthesized using Boc-D-Asp-NH₂ exhibit nanomolar affinity for δ-opioid receptors (IC₅₀ < 10 nM), validating its utility in drug discovery .

Biologische Aktivität

Boc-D-asp-NH2, or N-Boc-D-aspartic acid amide, is a derivative of aspartic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the aspartic acid, which enhances its stability and solubility. The empirical formula for this compound is C9H16N2O5, with a molecular weight of approximately 232.23 g/mol .

This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system. Studies have indicated that it can act as an agonist for opioid receptors, particularly in the context of pain modulation. The compound's structure allows it to mimic natural peptides that bind to these receptors, facilitating analgesic effects.

Pharmacological Studies

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. For instance, a study examined its efficacy in stimulating calcium release in cells expressing kappa-opioid receptors (KOP), demonstrating significant potency and efficacy compared to other compounds .

Table 1: Comparative Biological Activity of this compound and Analog Compounds

CompoundReceptor TypepEC50Efficacy (α)Remarks
This compoundKOP7.870.80High potency in calcium mobilization
RP-170MOP/KOP8.000.85Mixed agonist with higher efficacy
Ac-RYYRIK-NH2NOP7.120.69Lower potency than this compound

Case Studies

  • Pain Management : In vivo studies demonstrated that this compound produced a dose-dependent antinociceptive effect when administered intrathecally (i.t.). This effect was antagonized by naloxone, confirming the involvement of classical opioid receptors in mediating pain relief .
  • Neuropharmacology : A systematic investigation into cyclic opioid peptide analogs revealed that compounds similar to this compound could effectively modulate receptor binding dynamics, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Chimeric Peptides : Research on chimeric peptides incorporating this compound fragments showed enhanced receptor selectivity and activity, indicating that modifications to the structure could lead to novel therapeutic agents targeting multiple receptor types simultaneously .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Boc-D-asp-NH2?

To confirm the structure, use a combination of 1H and 13C NMR spectroscopy to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., amide bonds, Boc-protected amines), and mass spectrometry (MS) to verify molecular weight. For NMR, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and compare peak assignments to literature values for analogous Boc-protected amino acids. In MS, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular ion peak .

Q. What synthetic routes are commonly used for this compound, and how are reaction conditions optimized?

this compound is typically synthesized via stepwise protection and coupling :

  • Boc protection : React D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 8–9) to protect the α-amino group.
  • Amide formation : Use coupling agents like HBTU or DCC with NH3 or ammonium chloride to form the C-terminal amide.
  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) if further functionalization is needed. Optimize yields by monitoring reaction pH, temperature (0–25°C), and stoichiometry of coupling agents .

Q. How can researchers assess the enantiomeric purity of this compound?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a polar mobile phase (e.g., hexane/isopropanol). Couple this with circular dichroism (CD) spectroscopy to confirm optical activity. Calibrate methods using racemic mixtures and validated retention times .

Advanced Research Questions

Q. How should experimental designs address conflicting NMR data when characterizing this compound diastereomers?

Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from solvent effects , impurities , or rotameric equilibria . To resolve this:

  • Vary solvents (e.g., D2O vs. CDCl3) to assess conformational stability.
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Use dynamic NMR (DNMR) to study temperature-dependent rotational barriers around the aspartyl side chain .

Q. What strategies mitigate discrepancies between theoretical and observed molecular ion peaks in mass spectrometry?

Discrepancies could stem from adduct formation , in-source fragmentation , or matrix interference . Address these by:

  • Adjusting ionization parameters (e.g., lower ESI voltage to reduce fragmentation).
  • Adding internal standards (e.g., sodium trifluoroacetate) for calibration.
  • Performing high-resolution MS (HRMS) to distinguish isotopic patterns and confirm exact mass .

Q. How can researchers design stability studies for this compound under varying pH conditions?

  • Experimental design : Prepare buffers (pH 2–12) and incubate this compound at 25°C and 37°C. Sample aliquots at timed intervals (0, 24, 48 hrs).
  • Analysis : Use HPLC with UV detection (λ = 210 nm) to quantify degradation products. Pair with LC-MS to identify breakdown species (e.g., deamidation products).
  • Statistical validation : Apply ANOVA to assess significance of degradation rates across pH levels, referencing CONSORT guidelines for reproducibility .

Q. What methodologies resolve low yields in solid-phase peptide synthesis (SPPS) using this compound?

Low yields may result from inefficient coupling or side-chain interactions . Optimize by:

  • Activating agents : Switch from HOBt to OxymaPure for reduced racemization.
  • Coupling time : Extend reaction duration (2–4 hrs) and monitor via Kaiser test.
  • Side-chain protection : Use orthogonal protecting groups (e.g., Trt for aspartic acid) to prevent β-aggregation .

Q. Methodological Frameworks

Q. How can the FINER criteria improve the formulation of research questions on this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to chiral columns and synthetic precursors.
  • Novel : Explore understudied applications (e.g., this compound in β-peptide foldamers).
  • Ethical : Adhere to institutional guidelines for chemical waste disposal.
  • Relevant : Align with trends in peptide-based drug discovery .

Q. What statistical approaches validate reproducibility in this compound synthesis protocols?

Use intra- and inter-laboratory validation :

  • Intra-lab : Replicate synthesis three times, reporting mean yields ± SD.
  • Inter-lab : Collaborate with independent labs to assess protocol transferability.
  • Data reporting : Follow STROBE guidelines for transparency in analytical results .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret contradictory solubility data for this compound in polar vs. nonpolar solvents?

Contradictions may reflect polymorphism or hydration states . Characterize via:

  • Powder X-ray diffraction (PXRD) to identify crystalline forms.
  • Thermogravimetric analysis (TGA) to detect bound solvents.
  • Molecular dynamics simulations to model solvent interactions .

Q. What steps ensure robust data collection in studies investigating this compound’s role in enzyme inhibition?

  • Blinding : Use coded samples to prevent bias in activity assays.
  • Controls : Include positive (known inhibitors) and negative (DMSO-only) controls.
  • Triplicate measurements : Report IC50 values with 95% confidence intervals .

Eigenschaften

IUPAC Name

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426765
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200282-47-9
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.